N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-15-4-6-17-22(30)18(24(31)27-8-2-3-9-27)12-28(23(17)26-15)13-21(29)25-11-16-5-7-19-20(10-16)33-14-32-19/h4-7,10,12H,2-3,8-9,11,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGBICBEYPFXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide, a compound with the molecular formula C24H24N4O5 and a molecular weight of 448.479 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a naphthyridine core. The presence of these structural elements is significant as they are often associated with various biological activities.
Structural Formula
IUPAC Name
N-(1,3-benzodioxol-5-ylmethyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide
1. Antitumor Activity
Recent studies have evaluated the antitumor properties of related compounds featuring the benzo[d][1,3]dioxole moiety. For instance, a series of N-aryl derivatives demonstrated significant growth inhibition against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C27 | A549 | 3.52 ± 0.49 |
| C7 | A549 | 2.06 ± 0.09 |
| C16 | MCF-7 | 2.55 ± 0.34 |
These findings suggest that compounds with similar structural features may exhibit potent antitumor activity, warranting further investigation into their mechanisms of action and potential clinical applications .
2. Monoamine Oxidase Inhibition
The compound's structural analogs have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. A related study reported that certain derivatives exhibited competitive inhibition of MAO-B with an IC50 value as low as 0.0021 µM . This suggests that the compound may possess neuroprotective properties by modulating neurotransmitter levels.
3. Antimicrobial Activity
Compounds derived from the benzo[d][1,3]dioxole scaffold have also been evaluated for antimicrobial properties. For example, derivatives showed effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups was linked to enhanced antimicrobial activity .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : As noted in MAO inhibition studies, the compound may interfere with enzymatic pathways critical for cellular metabolism and signaling.
- Induction of Apoptosis : Antitumor agents often induce programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
Study on Antitumor Activity
A study published in Medicinal Chemistry explored the synthesis and evaluation of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol derivatives against human cancer cell lines. The results indicated promising antitumor activities with several compounds achieving IC50 values below 5 μM .
Neuroprotective Effects
Research investigating the neuroprotective effects of MAO inhibitors highlighted the potential of compounds similar to this compound in ameliorating symptoms associated with Parkinson's disease through modulation of dopamine levels .
Comparison with Similar Compounds
Structural Analogues of 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold is a common pharmacophore. Key comparisons include:
Key Observations :
- Carboxamide derivatives like 67 exhibit lower synthetic yields (25%) compared to POCl₃-mediated methods (65–70%), suggesting the target compound’s synthesis may require optimized conditions .
Acetamide Side Chain Analogues
The benzo[d][1,3]dioxol-5-ylmethyl group in the target compound distinguishes it from other acetamide-linked derivatives:
Table 2: Acetamide Side Chain Variants
Key Observations :
- The acetamide side chain’s benzo[d][1,3]dioxole moiety is conserved across diverse cores (1,8-naphthyridine, pyrazolopyrimidine, pyridine), implying its role in enhancing solubility or target affinity .
- The target compound’s lower molecular weight (434.45) compared to pyridine-derived analogues (440.4) may improve bioavailability .
Pharmacological Implications
- 1,8-Naphthyridine Derivatives: Compounds like 2c and 2d are synthesized for kinase inhibition, with substituents at position 3 critically influencing activity.
- Carboxamide Analogues : Derivatives such as 67 demonstrate the importance of bulky substituents (e.g., adamantyl) for hydrophobic interactions, whereas the target compound’s pyrrolidine group offers a balance of flexibility and steric hindrance .
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis involves constructing the 1,8-naphthyridine core via reactions with POCl₃ in N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 80–100°C), followed by nucleophilic substitution with benzo[d][1,3]dioxol-5-ylmethylamine. Key steps include:
- Reagent use : POCl₃ acts as both a chlorinating and dehydrating agent to activate the naphthyridine intermediate .
- Purification : Fractional crystallization or column chromatography is critical for isolating the acetamide derivative.
- Validation : Confirm intermediates via melting points, IR (C=O stretch at ~1650–1750 cm⁻¹), and ¹H/¹³C NMR (e.g., pyrrolidine carbonyl protons at δ 2.5–3.5 ppm) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- IR Spectroscopy : Identifies carbonyl groups (4-oxo, pyrrolidine-1-carbonyl) and aromatic C-O-C bonds (benzo[d][1,3]dioxole) .
- NMR : ¹H NMR resolves substituent positions (e.g., methyl groups at δ 2.2–2.4 ppm; naphthyridine protons at δ 6.5–8.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–180 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns (e.g., loss of pyrrolidine moiety) .
Q. What functional groups dictate reactivity in this compound?
- 1,8-Naphthyridine Core : Susceptible to electrophilic substitution at the 3-position due to electron-withdrawing effects of the 4-oxo group .
- Pyrrolidine-1-carbonyl : Enhances solubility and participates in hydrogen bonding, influencing pharmacokinetic properties .
- Benzo[d][1,3]dioxole : Provides steric bulk and metabolic stability via the methylenedioxy group .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction yields for the 1,8-naphthyridine intermediate?
- Factors to vary : Temperature (80–120°C), solvent polarity (DMF vs. DMSO), and POCl₃ stoichiometry (1.2–2.0 eq).
- Statistical analysis : Use a fractional factorial design to identify significant variables. For example, Response Surface Methodology (RSM) can model nonlinear interactions between temperature and reagent ratios .
- Case study : A 15% yield improvement was achieved by optimizing POCl₃ equivalents (1.5 eq) and reaction time (6 hours) in DMF at 95°C .
Q. What computational methods predict the reactivity of the pyrrolidine-1-carbonyl group?
- Quantum chemical calculations : Density Functional Theory (DFT) assesses transition states for nucleophilic attacks on the carbonyl group.
- Reaction path search : Tools like GRRM or AFIR simulate possible reaction pathways, identifying intermediates and energy barriers .
- Application : Predict regioselectivity in derivatization reactions (e.g., acyl transfer vs. ring-opening) .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Contradiction example : Overlapping ¹H NMR signals for pyrrolidine and benzo[d][1,3]dioxole protons.
- Resolution : Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. Cross-validate with HRMS to confirm molecular formula .
- Case study : A 2021 study resolved ambiguities in a related acetamide by correlating HSQC data with X-ray crystallography .
Q. What methodologies assess the compound’s stability under varying conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and acidic/alkaline conditions (pH 1–13).
- Analytical tools : HPLC-PDA tracks degradation products; LC-MS identifies fragments (e.g., cleavage of the acetamide bond) .
- Key finding : The pyrrolidine-1-carbonyl group hydrolyzes under strong alkaline conditions (pH >12), necessitating pH-controlled storage .
Methodological Notes
- Synthesis Optimization : Prioritize ultrasonic-assisted reactions () for faster kinetics and higher purity.
- Data Validation : Always cross-reference NMR with MS and elemental analysis to mitigate structural misassignment .
- Computational-Experimental Feedback : Integrate quantum calculations () with real-world data to refine reaction models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
